Product packaging for Cannabitriol(Cat. No.:CAS No. 11003-36-4)

Cannabitriol

Cat. No.: B085204
CAS No.: 11003-36-4
M. Wt: 346.5 g/mol
InChI Key: ZLYNXDIDWUWASO-UHFFFAOYSA-N
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Description

Historical Context of Cannabitriol Discovery and Isolation

The initial discovery of this compound dates back to 1966, when it was first isolated by researchers Obata and Ishikawa from Japanese hemp. wikipedia.orgnih.govnih.gov A decade later, in 1976, the chemical structure of this compound was successfully elucidated by Chan, Magnus, and Watson. smolecule.comwikipedia.org Further research in 1977 by ElSohly, El-Feraly, and Turner led to the isolation and characterization of (+)-cannabitriol from a Cannabis sativa L. extract. wikipedia.orgnih.govmdpi.com It has also been identified as an oxidation product of THC. wikipedia.orgnih.gov Over the years, various isomers and homologues of CBT have been identified, contributing to a deeper understanding of its place within the complex chemistry of the cannabis plant. nih.gov

Structural Characteristics and Classification within the Cannabinoid Family

This compound is a terpenophenolic compound with a chemical formula of C₂₁H₃₀O₄ and a molecular weight of 346.467 g/mol . wikipedia.org Its structure features a dibenzo(b,d)pyran ring system, which is a common characteristic among many cannabinoids. ontosight.ai Structurally, it is similar to THC, sharing a tricyclic terpenophenolic core, but differs in its hydroxylation patterns. newphaseblends.com

CBT is classified as a "CBT-type" phytocannabinoid, a subclass that includes at least nine distinct variants. nih.govcofemersimir.gob.mx These variants are differentiated by factors such as side-chain lengths and stereochemistry. Unlike many other cannabinoids that contain a phenol (B47542) group, CBT's structure is characterized by alcohol groups, which influences its chemical properties. newphaseblends.comhappygardeneu.com It is considered a non-psychoactive compound. ontosight.ai

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC₂₁H₃₀O₄ wikipedia.org
Molecular Weight346.467 g/mol wikipedia.org
IUPAC Name(9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol wikipedia.org
ClassificationPhytocannabinoid (CBT-type) wikipedia.org

Natural Occurrence and Distribution in Cannabis sativa Cultivars

This compound is a trace constituent of the Cannabis sativa plant, meaning it occurs in very small quantities, often less than 0.1% of the plant's dry weight. newphaseblends.com Its presence is not universal across all cannabis varieties; rather, it is found only in specific cultivars. newphaseblends.comhappygardeneu.com For instance, it has been identified in cultivars like 'Futura 75' and in Japanese hemp. nih.gov

In the cannabis plant, cannabinoids are biosynthesized in their acidic forms. mdpi.comtaylorandfrancis.com CBT is synthesized as Cannabitriolic acid (CBTa) from the "parent" cannabinoid, Cannabigerolic acid (CBGA). green-exchange.eu It then converts to its neutral form, CBT, through a process called decarboxylation, which involves the removal of a carboxyl group, typically initiated by heat or light. green-exchange.eunih.govwikipedia.org CBT has also been identified as a metabolite in cannabis users, resulting from the oxidation of THC. wikipedia.org More recently, researchers have also isolated cannabinoid-like molecules, including CBT, from a species of Rhododendron used in traditional Chinese medicine. green-exchange.eu

Table 2: Natural Occurrence of this compound
SourceRelative AbundanceFormation Pathway
Specific Cannabis sativa cultivarsTrace amounts (<0.1% dry weight) Biosynthesis from CBGA to CBTa, followed by decarboxylation green-exchange.eu
As a metabolite in usersVariableOxidation of Tetrahydrocannabinol (THC) wikipedia.org
Rhododendron speciesNot specifiedNatural synthesis in the plant green-exchange.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B085204 Cannabitriol CAS No. 11003-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11003-36-4

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol

InChI

InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3

InChI Key

ZLYNXDIDWUWASO-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

Synonyms

cannabitriol

Origin of Product

United States

Biosynthetic Pathways and Synthetic Methodologies for Cannabitriol

Endogenous Biosynthesis in Cannabis sativa

The formation of cannabitriol in the Cannabis sativa plant is primarily considered a result of degradative processes rather than direct enzymatic synthesis.

Precursor Compounds and Enzymatic Transformations

The primary cannabinoids, such as tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA), are synthesized in the plant's glandular trichomes through a series of enzymatic reactions. nih.govnih.gov The pathway begins with the precursors geranyl pyrophosphate and olivetolic acid, which are combined to form cannabigerolic acid (CBGA), the central precursor to the major cannabinoids. nih.govmdpi.com Specific enzymes, namely THCA synthase, CBDA synthase, and CBCA synthase, then convert CBGA into THCA, CBDA, and CBCA, respectively. nih.govnih.gov

While there is no evidence of a dedicated enzyme for this compound synthesis, it is understood to be a downstream product. The neutral forms of the major cannabinoids, including THC, are formed through non-enzymatic decarboxylation of their acidic precursors when exposed to heat or light. nih.gov

Non-Enzymatic Oxidative Degradation of Δ⁹-Tetrahydrocannabinol

This compound is primarily generated through the non-enzymatic oxidative degradation of Δ⁹-THC. This process can occur over time through aging and exposure to environmental factors. One study documented the formation of this compound and its derivatives from a Δ⁹-THC-rich extract that was aged for five years. researchgate.net

The proposed mechanism for this transformation involves several key steps:

Epoxidation and Ring Opening: Δ⁹-THC can undergo epoxidation at the C9-C10 double bond. This is followed by an acid-catalyzed opening of the ring, which leads to the formation of precursors to this compound.

Solvent Adduct Formation: If the degradation occurs in the presence of a solvent like ethanol (B145695), the solvent can participate in the reaction through nucleophilic addition to carbocation intermediates, resulting in ether derivatives of this compound.

Endoperoxide Intermediates: The isolation of an endoperoxide derivative in degradation studies provides evidence for the existence of unstable hydroperoxide intermediates during the autoxidation process of Δ⁹-THC. researchgate.net

Chemical Synthesis Approaches for this compound and its Analogues

In addition to its natural occurrence as a degradation product, this compound can be produced through targeted chemical synthesis.

Acid-Catalyzed Intramolecular Cyclization from Cannabidiol (B1668261)

One of the documented methods for synthesizing this compound involves the acid-catalyzed intramolecular cyclization of cannabidiol (CBD). smolecule.com This reaction takes advantage of the chemical structure of CBD, which can be rearranged under acidic conditions to form various other cannabinoids, including isomers of THC and this compound itself. smolecule.com The specific products formed during these reactions are influenced by factors such as the type of acid used, reaction temperature, and pH. smolecule.com

Stereoselective Synthetic Routes

The development of stereoselective synthesis methods is crucial for producing specific isomers of cannabinoids, which can have different biological activities. While specific stereoselective routes for this compound are not extensively detailed in the reviewed literature, general advancements in cannabinoid synthesis are relevant. For instance, stereoselective syntheses for (-)-CBD have been developed using starting materials like R-(+)-limonene, involving diastereoselective bifunctionalization and effective elimination to create a key chiral intermediate. nih.gov Such principles could potentially be adapted for the stereospecific synthesis of this compound.

Biotechnological and Synthetic Biology Production Platforms

The field of biotechnology offers promising avenues for the production of rare cannabinoids like this compound. nih.gov By understanding the biosynthetic pathways, researchers can engineer microorganisms, such as yeast or fungi, to produce specific cannabinoid compounds. nih.govnih.gov This involves introducing the necessary genes and enzymes from Cannabis sativa into a host organism, creating a "cellular factory" for cannabinoid production. nih.gov

While much of the focus in this area has been on major cannabinoids like THC and CBD, the established techniques could be applied to produce this compound and its derivatives. nih.govresearchgate.net This approach, often referred to as synthetic biology, could provide a scalable and controlled method for producing pure this compound for research and other applications, independent of plant cultivation. nih.govgoogle.com

Metabolic Engineering in Heterologous Host Systems (e.g., Yeast, Nicotiana benthamiana)

Metabolic engineering aims to rewire the metabolism of a host organism to produce non-native compounds. The core strategy for cannabinoid production involves introducing the necessary biosynthetic genes from C. sativa into a host that can provide the basic metabolic building blocks.

Yeast Systems

Various yeast species, including Saccharomyces cerevisiae, Komagataella phaffii, and the filamentous fungus Penicillium chrysogenum, have been successfully engineered to produce cannabinoids. researchgate.netmdpi.com The process is complex, requiring the introduction of numerous genes to reconstruct the cannabinoid biosynthetic pathway. berkeley.edu

Key metabolic engineering steps in yeast include:

Precursor Supply: The native yeast mevalonate (B85504) pathway is often engineered to increase the supply of geranyl pyrophosphate (GPP), a key terpenoid precursor. berkeley.edumdpi.com

Polyketide Pathway Construction: To produce the second precursor, olivetolic acid (OA), genes for the entire pathway must be introduced. This typically involves an acyl-activating enzyme (AAE1) to produce hexanoyl-CoA, followed by the C. sativa enzymes olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC). researchgate.netmdpi.com

CBGA Synthesis: An aromatic prenyltransferase from cannabis, such as CsPT4, is introduced to catalyze the condensation of OA and GPP, forming CBGA. mdpi.com

Through these methods, researchers have achieved significant production titers of CBGA. For instance, engineered S. cerevisiae strains have produced up to 215.6 mg/L of CBGA when fed with olivetolic acid. mdpi.com The complete biosynthesis from simple sugars has also been demonstrated. berkeley.edu The final step to produce a specific cannabinoid involves introducing the corresponding synthase enzyme, such as THCA synthase or CBDA synthase, which converts CBGA into the final acidic product. ontosight.aigoogle.com For this compound production, this would necessitate the identification and subsequent expression of a putative cannabitriolic acid (CBTa) synthase to act on the engineered CBGA pool.

Nicotiana benthamiana

The tobacco relative, Nicotiana benthamiana, is a well-established plant platform for the heterologous production of various biomolecules and has been explored for cannabinoid synthesis. nih.govnih.gov Its advantages include rapid growth and a high capacity for protein expression using transient agroinfiltration methods. cbd-alchemy.com

Research has demonstrated the potential and challenges of using N. benthamiana for this purpose. Scientists have successfully expressed active cannabinoid synthase enzymes, including THCA synthase and CBDA synthase, in the plant. nih.gov In these studies, the enzymes were successfully secreted into the apoplast (the space between plant cells) and were shown to be active when supplied with CBGA in vitro. nih.gov

However, reconstructing the entire pathway has proven complex. In one study attempting to express the genes for OA synthesis (AAE1, OLS, and OAC), the plant metabolized the resulting OA into an inactive glucosylated form (OA-glucoside), preventing its use in subsequent cannabinoid synthesis steps. nih.gov This highlights a key challenge in heterologous plant production: the host's native metabolism can interfere with the engineered pathway. Despite these hurdles, N. benthamiana's ability to produce the necessary enzymes and precursors makes it a platform of continued interest for cannabinoid production. researchgate.netencyclopedia.pub

Cell-Free Systems for Cannabinoid Biosynthesis

An alternative to using whole organisms is the construction of cell-free biosynthetic systems. This approach involves combining a cascade of purified enzymes in vitro to carry out a specific metabolic pathway, offering greater control and potentially higher yields by avoiding the complexities of cellular metabolism, such as competing pathways and product toxicity. nih.govresearchgate.net

A notable achievement in this area is the development of a cell-free system for the production of CBGA and its propyl variant, cannabigerovarinic acid (CBGVA). researchgate.net This system utilizes a cascade of 12 enzymes to convert low-cost starting materials (malonate and an isoprene (B109036) unit) into the final product. nih.govresearchgate.net

Key features of this cell-free system include:

High Efficiency: The system was reported to produce approximately 0.5 g/L of CBGA or CBGVA, a yield significantly higher than that reported in many yeast-based systems. researchgate.net

Simplified Conditions: The engineered pathway is oxygen-independent, which simplifies the reaction setup and potential for scaling up. nih.gov

ATP Regeneration: It incorporates a non-natural enzyme system to reduce the reliance on the expensive cofactor ATP, making the process more economically viable. nih.gov

This cell-free platform provides a powerful and reliable method for producing the central cannabinoid precursor, CBGA. researchgate.net By subsequently adding a purified synthase enzyme, such as the yet-to-be-characterized CBTa synthase, this system could be readily adapted to produce this compound or other rare cannabinoids in a controlled, high-yield process.

Molecular Pharmacology and Preclinical Mechanistic Investigations of Cannabitriol

Interactions with the Endocannabinoid System Components

The endocannabinoid system (ECS) is a primary target for many phytocannabinoids. This complex signaling system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and enzymes, plays a crucial role in regulating numerous physiological processes. nih.govnih.gov The interaction profile of a cannabinoid with the components of the ECS dictates many of its pharmacological effects.

Cannabinoid Receptor (CB1 and CB2) Binding Profiles and Affinity

Unlike the well-known psychoactive cannabinoid Δ⁹-THC, which demonstrates a high binding affinity for cannabinoid receptor 1 (CB1), cannabitriol shows negligible affinity for both CB1 and CB2 receptors. frontiersin.org This low affinity suggests that the direct activation of these primary cannabinoid receptors is not a principal mechanism of action for CBT. mdpi.comnih.gov

However, studies on derivatives of the compound indicate that structural modifications can influence this interaction. For instance, certain monoethyl ether analogues of this compound have demonstrated a modest affinity for the CB1 receptor, suggesting that while CBT itself is not a potent ligand, its structural backbone could be modified to enhance cannabinoid receptor interaction.

CompoundReceptor TargetBinding Affinity (Ki)Reference
This compound (CBT)CB1 / CB2Negligible / Not Reported
trans-Cannabitriol monoethyl etherCB12.25 µM
cis-Cannabitriol monoethyl etherCB16.30 µM

Modulatory Effects on Endocannabinoid Tone

Currently, there is a lack of specific research demonstrating that this compound directly modulates endocannabinoid tone by inhibiting enzymes like FAAH or endocannabinoid uptake. nih.gov While its potential to influence the endocannabinoid system is acknowledged due to its classification as a cannabinoid, the precise mechanisms of this modulation, if any, have not yet been elucidated.

Non-Cannabinoid Receptor and Molecular Target Interactions

Emerging research indicates that the pharmacological profile of many minor cannabinoids extends beyond the classical cannabinoid receptors. mdpi.com Computational and in vitro studies have identified several non-cannabinoid molecular targets for this compound, including kinase enzymes and nuclear receptors.

Kinase Enzyme Interactions (e.g., AKT1, PRKCD)

Molecular docking studies have predicted that this compound can interact with key kinase enzymes involved in cellular signaling pathways related to inflammation and cell growth. mdpi.com Specifically, CBT is predicted to bind to AKT1 (Protein Kinase B) and PRKCD (Protein Kinase C Delta).

For AKT1, a crucial mediator in cell survival and apoptosis suppression, this compound was identified as a potential inhibitor. mdpi.com In the case of PRKCD, which is involved in processes like inflammation, computational models also show a favorable binding energy. mdpi.com These in silico findings suggest that CBT's potential anti-inflammatory properties may be mediated through the inhibition of these kinases.

Molecular TargetCompoundPredicted Binding Affinity (ΔG)Key Interacting Residues (Predicted H-bonds)Reference
AKT1This compound-6.035 kcal/molLys276, Asn279, Asp292 mdpi.com
PRKCDThis compound-7.308 kcal/molVal174, Leu279, Gln284 mdpi.com

Nuclear Receptor Modulation (e.g., Estrogen Receptor α)

Research has pointed towards this compound acting as an antiestrogen (B12405530) and an aromatase inhibitor. wikipedia.org Nuclear receptors, such as the estrogen receptor α (ERα), are ligand-activated transcription factors that play a critical role in various physiological and pathological processes, including breast cancer. mdpi.comnih.gov

One study highlighted that this compound exhibited a more potent inhibitory effect on breast cancer cells than tamoxifen, a well-established selective estrogen receptor modulator (SERM). This finding strongly suggests a functional interaction with the estrogen receptor pathway, potentially through direct binding and modulation of ERα, which is a key target in the treatment of ER-positive breast cancers. mdpi.com

Putative Interactions with Other Signaling Proteins

The pharmacology of phytocannabinoids is complex, often involving interactions with a range of "off-target" receptors and signaling proteins. mdpi.com These can include transient receptor potential (TRP) channels, serotonin (B10506) receptors (like 5-HT1A), and peroxisome proliferator-activated receptors (PPARs). mdpi.com While specific studies on this compound's interaction with these targets are limited, its potential to engage with these pathways remains an area for future investigation. One molecular docking study that screened cannabis compounds against targets for Parkinson's disease noted that this compound did not form hydrogen bonds with the Adenosine A2A receptor. biorxiv.org Further research is required to fully map the broader interaction profile of this minor cannabinoid.

Intracellular Signaling Pathway Modulation

The following sections delve into the preclinical mechanistic investigations concerning this compound's effects on various intracellular signaling pathways critical to cellular processes. It is important to note that specific research on this compound is limited, and much of the understanding is extrapolated from studies on the broader class of cannabinoids.

While some cannabinoids have been shown to induce cell cycle arrest in cancer cells, specific preclinical data detailing the effects of this compound on cell cycle progression pathways are not extensively available in current scientific literature. General statements in some vendor-supplied literature suggest that the mechanisms of action for this compound in cancer might include the modulation of cell cycle progression, but these claims are not substantiated by detailed, peer-reviewed research findings. pharmaceutical-journal.com For context, other cannabinoids like cannabidiol (B1668261) (CBD) have been observed to arrest the cell cycle at the G0/G1 or G2-M phases in various cancer cell lines by modulating the expression of proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com However, dedicated studies to elucidate if this compound exerts similar effects and through which specific molecular interactions are currently lacking.

Table 1: Research Findings on this compound and Cell Cycle Progression No specific preclinical studies detailing the effects of this compound on cell cycle progression pathways were identified in the current scientific literature.

Pathway Component Cell Line Observed Effect of this compound Reference
Cyclin/CDK Complexes Not Reported Data Not Available N/A

The induction of endoplasmic reticulum (ER) stress is a mechanism through which some cannabinoids are suggested to exert their effects, leading to apoptosis in cancer cells. It has been proposed that cannabinoids can trigger ER stress through the production of ceramide. nih.gov Some literature suggests that this compound's mode of action might involve the induction of ER stress-related genes. pharmaceutical-journal.com This would theoretically involve the upregulation of key stress sensor proteins and transcription factors. However, specific preclinical studies that demonstrate and quantify the direct effect of this compound on the expression of genes such as ATF4, CHOP, or the splicing of XBP1 in response to ER stress have not been identified. The broader class of cannabinoids has been shown to modulate ER stress, but specific data for this compound is needed to confirm this as a direct mechanism of action. nih.gov

Table 2: Research Findings on this compound and Endoplasmic Reticulum Stress Specific preclinical studies detailing the modulation of ER stress-related genes by this compound were not identified in the current scientific literature.

Gene/Protein Cell Line Observed Effect of this compound Reference
ATF4 Not Reported Data Not Available N/A
CHOP Not Reported Data Not Available N/A

Recent phytochemical analyses have identified a novel hydroxylated analogue of cannabidiol (CBD) named Hexothis compound . acs.orgresearchgate.net It is crucial to distinguish this compound from this compound (CBT), which is a THC derivative. Preclinical research has shown that Hexothis compound is a potent modulator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. acs.orgresearchgate.net In human keratinocyte (HaCaT) cells, Hexothis compound was found to activate the Nrf2 pathway in a manner that is independent of the production of reactive oxygen species (ROS), suggesting a direct stabilizing effect on the Nrf2 protein. This finding indicates that Hexothis compound may outperform other cannabinoids in activating this key cytoprotective pathway. acs.orgresearchgate.net

Currently, there are no specific studies demonstrating that this compound (CBT) itself activates the Nrf2 pathway. The findings related to Hexothis compound highlight a potential area for future research to determine if other structurally similar cannabinoids, including CBT, share this capability.

Table 3: Research Findings on Hexothis compound and Nrf2 Pathway Activation

Compound Cell Line Key Finding Mechanism Reference

The induction of apoptosis is a frequently cited potential anticancer mechanism for cannabinoids. mdpi.comnih.gov It has been suggested that this compound may induce apoptosis in cancer cells. pharmaceutical-journal.com The general mechanisms for cannabinoid-induced apoptosis often involve the intrinsic pathway, characterized by mitochondrial dysfunction and the activation of caspases. nih.gov For instance, some cannabinoids trigger the production of ceramide, which leads to ER stress and subsequently apoptosis. nih.gov However, specific preclinical investigations into the direct effects of this compound on apoptotic pathways are not well-documented. There is a lack of studies measuring key apoptotic markers such as the activation of caspase-3 or caspase-9, the release of cytochrome c, or changes in the expression of Bcl-2 family proteins following treatment with pure this compound.

Table 4: Research Findings on this compound and Apoptosis Induction Specific preclinical studies detailing the mechanisms of apoptosis induction by this compound were not identified in the current scientific literature.

Apoptotic Marker Cell Line Observed Effect of this compound Reference
Caspase-3/7 Activation Not Reported Data Not Available N/A
Caspase-9 Activation Not Reported Data Not Available N/A

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, and it is another pathway modulated by certain cannabinoids. The mammalian target of rapamycin (B549165) (mTOR) is a key negative regulator of autophagy, and its inhibition can initiate the autophagic process. nih.gov Some cannabinoids are thought to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov While it has been theorized that the accumulation of ceramide induced by cannabinoids could trigger autophagy through the mTOR pathway, there is a notable absence of specific preclinical studies that have investigated the effect of this compound on autophagy. nih.gov Research has not yet demonstrated whether this compound can induce the formation of autophagosomes, modulate the conversion of LC3-I to LC3-II, or affect the mTOR pathway in any cell line.

Table 5: Research Findings on this compound and Autophagy Induction Specific preclinical studies detailing the mechanisms of autophagy induction by this compound were not identified in the current scientific literature.

Autophagy Marker/Pathway Cell Line Observed Effect of this compound Reference
mTOR Pathway Inhibition Not Reported Data Not Available N/A
LC3-I to LC3-II Conversion Not Reported Data Not Available N/A

Preclinical Efficacy and Cellular Impact of Cannabitriol

In Vitro Studies on Specific Cellular Processes

Laboratory studies using cell cultures have provided initial insights into the biological activities of Cannabitriol at a cellular level.

Recent research has highlighted the potential of this compound as an agent against cancer cells. A 2021 study reported that CBT demonstrated a more potent inhibitory effect on breast cancer cells than Tamoxifen, a standard estrogen receptor antagonist used in cancer treatment. The mechanisms behind this effect are thought to involve the induction of apoptosis (programmed cell death) through pathways that include modulating cell cycle progression.

Further studies on glioma cell lines indicated that this compound was associated with a dose-dependent reduction in the number of cancer cells. canada.ca An approximate concentration of 10 µmol/L was identified as the IC50, the concentration required to reduce the cell population by 50%. canada.ca

Table 1: Summary of In Vitro Antineoplastic Studies on this compound

Cell Line Model Key Findings Reference Study
Breast Cancer Cells Exhibited stronger inhibitory effect compared to Tamoxifen. 2021 Study
Glioma Cell Lines Caused a dose-dependent reduction in cell numbers (IC50 ≈ 10 µmol/L). Health Canada Report canada.ca

The endocannabinoid system, with which cannabinoids interact, is known to play a role in the regulation of cell proliferation and differentiation. this compound's antineoplastic activity is linked to its ability to modulate these fundamental cellular processes. encyclopedia.pub By inducing apoptosis and potentially altering cell cycle progression, CBT can inhibit the uncontrolled proliferation that is a hallmark of cancer. flowermed.com.brcsic.es The activation of cannabinoid receptors on cancer cells can modulate signaling pathways involved in cell growth and survival. csic.es

Antineoplastic Effects in Cell Line Models (e.g., Breast Cancer Cells)

In Vivo Investigations in Animal Models

Studies in animal models have been conducted to evaluate the physiological effects of this compound, providing data on its potential applications in living organisms.

The potential of this compound in the management of glaucoma has been investigated. A notable study from 1984 conducted by Elsohly et al. using rabbit models found that CBT contributed to a reduction in glaucoma symptoms. This finding suggests that this compound may help lower intraocular pressure, a critical factor in the management of glaucoma.

Research into the broader class of cannabinoids suggests potential benefits for neurological conditions such as multiple sclerosis and epilepsy by alleviating symptoms like spasticity and seizures. It is theorized that this compound may contribute to these effects through its interaction with the endocannabinoid system. mdpi.com However, specific in vivo studies focusing exclusively on this compound in animal models of neurological disorders are limited, and much of the evidence remains based on the effects of more widely studied cannabinoids.

Preliminary evidence indicates that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in the treatment of inflammatory conditions. Computational studies have predicted anti-inflammatory and anti-thrombotic properties for CBT. While some cannabinoids have demonstrated anti-inflammatory effects in various animal models, such as reducing edema in rats, specific in vivo studies confirming the anti-inflammatory efficacy of this compound are not yet extensively documented in the reviewed literature. frontiersin.orgmdpi.com

Analgesic Properties

The scientific literature available through extensive database searches does not currently provide specific preclinical data on the analgesic properties of the chemical compound this compound (CBT). While the broader class of cannabinoids, particularly Tetrahydrocannabinol (THC) and Cannabidiol (B1668261) (CBD), has been the subject of numerous studies regarding their effects on pain, similar detailed research findings for this compound are not presently available.

General research into cannabinoids indicates that these compounds exert their analgesic effects through interaction with the endocannabinoid system, including the CB1 and CB2 receptors. nih.govmdpi.com Preclinical studies on other minor cannabinoids, such as Cannabigerol (CBG) and Cannabichromene (CBC), have shown some potential for anti-inflammatory and analgesic properties. nih.govcannaplus.co.nz However, specific investigations into whether this compound produces similar effects, the mechanisms through which it might act, and its efficacy in various pain models have not been documented in the accessible scientific literature.

Due to the absence of specific preclinical studies on the analgesic effects of this compound, no data on its efficacy or cellular impact in the context of pain management can be presented. Consequently, a data table detailing research findings on this topic cannot be constructed. The pharmacodynamics and pharmacokinetics of this compound are still under investigation. cannakeys.com Further research is required to determine if this compound holds any therapeutic potential as an analgesic.

Advanced Analytical and Structural Elucidation Methodologies for Cannabitriol

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to determining the three-dimensional architecture of molecules. For Cannabitriol, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been crucial in defining its atomic framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful technique that provides comprehensive information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei. nih.gov The structural elucidation of this compound and its derivatives heavily relies on various NMR experiments. sci-hub.se

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR are used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. For instance, in a study of a this compound derivative, trans-cannabitriol monoethyl ether, ¹H NMR signals for olefinic protons were observed around δH 5.35 ppm, while ¹³C NMR revealed key signals for ether carbons at δC 70.2 ppm and other carbons bearing oxygen at δC 77.3 and 70.2. sci-hub.se These spectra provide the initial framework for the molecular structure.

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. nih.gov COSY experiments help identify adjacent protons, while HMBC and HSQC correlate proton and carbon signals, allowing for the complete and unambiguous assignment of the molecular skeleton. sci-hub.seresearchgate.net These techniques were instrumental in confirming the structure of this compound and its derivatives, including the regiochemistry and patterns resulting from its formation.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Moiety

Based on data reported for this compound and its derivatives. sci-hub.sersc.org Specific shifts vary with the full structure and experimental conditions.

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Aromatic Protons (H-2', H-6')6.0 - 6.3108.0 - 110.0
Olefinic Proton (H-8)~5.4125.0 - 137.0
Carbinolic Protons3.2 - 4.070.0 - 78.0
Methyl Protons0.8 - 1.714.0 - 25.0
Aliphatic Protons1.2 - 2.822.0 - 45.0

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a specialized technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the difference in absorption of left and right circularly polarized light, which is directly related to the molecule's three-dimensional structure. The assignment of the absolute configuration of cannabinoids is often achieved by inspecting their CD spectra. mdpi.com In recent studies on new this compound-related compounds, experimental Electronic Circular Dichroism (ECD) spectra were compared with calculated spectra to establish the absolute configurations, such as (9R, 10S), with confidence. researchgate.netrsc.org This technique is critical for resolving stereochemical details that other methods cannot easily determine.

Chromatographic and Mass Spectrometric Approaches for Detection and Quantification

Chromatographic methods separate compounds from a mixture, while mass spectrometry provides information on their mass and structure, making the combination a powerful tool for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile compounds. d-nb.info For cannabinoids like this compound, a chemical derivatization step, such as silylation, is typically required to make them volatile and prevent thermal degradation in the hot GC inlet. ucc.ienih.gov Following separation by GC, the mass spectrometer fragments the molecules, producing a unique mass spectrum that serves as a chemical fingerprint for identification. unodc.orgresearchgate.net GC-MS has been recommended for the structural confirmation of this compound in cannabis extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid chromatography (LC) coupled with mass spectrometry has become a preferred method for cannabinoid analysis because it can analyze compounds without derivatization and offers high sensitivity and selectivity. nih.gov

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is used for highly sensitive and selective quantification. It involves selecting a specific precursor ion (the ionized molecule of interest) and fragmenting it to produce specific product ions. Monitoring these specific transitions allows for accurate quantification even at very low concentrations in complex matrices like plasma or plant extracts. nih.gov This method is suitable for pharmacokinetic studies and analyzing trace amounts of cannabinoids.

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which allows for the determination of a compound's elemental formula. This capability is crucial for distinguishing this compound from other structurally similar cannabinoids. Techniques like LC-Time-of-Flight (LC-TOF-MS) improve cannabinoid analysis by providing high-resolution data for speciation and quantification. chromatographyonline.com HRMS has been used to confirm the molecular formulas of this compound derivatives and is a key component in modern cannabinoid profiling. frontiersin.org

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis

HPLC with a UV detector is a widely used, reliable, and cost-effective method for quantifying cannabinoids. ucc.ie The separation is typically performed on a reversed-phase C18 column, and compounds are detected based on their UV light absorption at a specific wavelength (e.g., 214 nm or 220 nm). typeset.ionih.gov While not as selective as MS detection, HPLC-UV is highly effective for routine quality control and assay of major cannabinoids when validated properly. researchgate.netnih.gov The method can be optimized to separate a wide range of neutral and acidic cannabinoids, including the class to which this compound belongs. d-nb.info

Table 2: Summary of Advanced Analytical Techniques for this compound

TechniquePrimary PurposeKey Features and Applications
NMR Spectroscopy Structural ElucidationProvides detailed atomic-level structural information, including connectivity and stereochemistry, through ¹H, ¹³C, and 2D experiments. nih.govsci-hub.se
Circular Dichroism (CD) Absolute ConfigurationDetermines the specific 3D arrangement of chiral centers by measuring differential absorption of polarized light. nih.govmdpi.com
GC-MS Detection & IdentificationRequires derivatization for volatility; provides characteristic fragmentation patterns for structural confirmation. ucc.ie
LC-MS/MS QuantificationHighly sensitive and selective; ideal for trace-level quantification in complex biological and botanical samples. nih.gov
LC-HRMS Unambiguous IdentificationProvides highly accurate mass measurements to determine the elemental formula, distinguishing it from isomers. chromatographyonline.com
HPLC-UV Routine QuantificationRobust and cost-effective method for quantification based on UV absorbance after chromatographic separation. nih.govnih.gov

Chiral Chromatography for Enantiomer Resolution

The three-dimensional structure of cannabinoids can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These stereoisomers can exhibit different physiological effects. nih.gov Chiral chromatography is a critical technique for separating these enantiomers. wikipedia.org While specific studies on the chiral resolution of this compound are not extensively documented, the principles and methods applied to other major cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC) provide a framework for how this compound enantiomers could be resolved. nih.govcannabissciencetech.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) using chiral stationary phases (CSPs) are the gold standard for enantiomeric separation of cannabinoids. cannabissciencetech.comcannabissciencetech.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective in resolving cannabinoid enantiomers under both normal-phase and reversed-phase conditions. cannabissciencetech.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the enantiomers. cannabissciencetech.comcannabissciencetech.com A study on the separation of CBD enantiomers demonstrated successful resolution using various CHIRALPAK® columns. cannabissciencetech.com The development of such methods for this compound would be essential for investigating the stereospecific properties of its potential enantiomers.

Table 1: Illustrative Chiral HPLC Conditions for Cannabinoid Enantiomer Separation This table is based on methodologies used for other cannabinoids and represents a potential starting point for this compound analysis.

ParameterConditionReference
Chromatography Mode Normal-Phase cannabissciencetech.com
Chiral Stationary Phase Polysaccharide-based (e.g., CHIRALPAK® IA, ID, IE, IG) cannabissciencetech.com
Mobile Phase Hexane/Ethanol or Hexane/Isopropanol mixtures (e.g., 95:5 v/v) cannabissciencetech.com
Detection UV-Vis or Mass Spectrometry (MS) mdpi.com

Analytical Method Validation and Rigor in this compound Research

To ensure the reliability and accuracy of analytical data in this compound research, rigorous method validation is essential. researchgate.netnih.gov Validation demonstrates that an analytical method is suitable for its intended purpose. researchgate.netnih.gov Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, and robustness. researchgate.netresearchgate.net

For the quantification of cannabinoids, including minor ones like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry detector is a commonly validated method. researchgate.netnih.gov A validation study for the determination of CBD and THC in hemp oil products, for instance, established the method's linearity, accuracy (with recovery rates between 98.99% and 100.39%), and precision. researchgate.nettci-thaijo.org While this study did not focus on this compound, the validation process would be analogous. The development and validation of such methods are crucial for quality control and regulatory compliance in any product containing this compound. mdpi.comnih.gov

Table 2: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance CriteriaReference
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity and resolution from other cannabinoids. researchgate.netnih.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 tci-thaijo.org
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by linearity studies. researchgate.netnih.gov
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery typically within 98-102% tci-thaijo.org
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% researchgate.net
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc. researchgate.netnih.gov

Untargeted Metabolomics for Comprehensive Cannabinoid Profiling

Untargeted metabolomics has emerged as a powerful tool for obtaining a comprehensive overview of all the small molecules, or metabolites, within a biological sample, including a full profile of cannabinoids. nih.govresearchgate.net This approach, often termed "phytocannabinomics," utilizes high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to detect a wide array of compounds without pre-selecting specific analytes. nih.govresearchgate.net

Table 3: Comparison of Targeted vs. Untargeted Analysis for this compound

FeatureTargeted AnalysisUntargeted MetabolomicsReference
Scope Quantifies a pre-selected list of known cannabinoids.Aims to detect and relatively quantify all measurable metabolites in a sample. nih.gov
Primary Goal Accurate quantification of specific compounds (e.g., THC, CBD).Comprehensive profiling, biomarker discovery, and sample classification. nih.govresearchgate.net
Instrumentation HPLC-UV, GC-FID, Triple Quadrupole MSLC-HRMS (e.g., TOF, Orbitrap), GC-HRMS nih.govfrontiersin.org
Data Analysis Integration of specific peaks and comparison to calibration curves.Complex data processing, statistical analysis (e.g., PCA, PLS-DA), and feature identification. biorxiv.org
Application to this compound Would quantify known CBT isomers if standards are available.Can identify known and potentially novel CBT-type compounds and place them in the context of the full cannabinoid profile. nih.govfrontiersin.org

Challenges and Future Directions in Cannabitriol Research

Methodological Considerations and Bias Mitigation in Preclinical Research

A significant hurdle in Cannabitriol research lies in the design and execution of preclinical studies. To generate reliable and translatable findings, it is crucial to address methodological limitations and mitigate potential biases. curaleafclinic.comdrugsandalcohol.ie

Key Considerations in Preclinical Research:

Animal Models: The development and validation of animal models that accurately reflect human conditions are paramount. curaleafclinic.comdrugsandalcohol.ie For instance, in pain research, models with high construct and predictive validity that assess more ethologically relevant behaviors are needed. curaleafclinic.com

Bias Mitigation: Many preclinical studies on cannabinoids have been flagged for an unclear or high risk of bias. curaleafclinic.com Implementing rigorous methodologies, such as randomized controlled trials and transparent reporting, is essential to improve the quality of evidence. curaleafclinic.comimperial.ac.uk

Standardization: The lack of standardization in research methodologies, including the use of varied cannabinoid products and delivery routes, makes it difficult to compare findings across studies. mdpi.comscielo.br Establishing standardized protocols for preclinical research is a critical step forward. scielo.br

Elucidation of Underexplored Biosynthetic and Metabolic Pathways

The precise pathways leading to the formation and breakdown of this compound in the Cannabis sativa plant and in the human body are not yet fully understood. scispace.comscielo.br

Biosynthesis: Phytocannabinoids are terpenophenolic compounds synthesized in the glandular trichomes of the plant. nih.govmdpi.com The general cannabinoid biosynthetic pathway begins with the precursors olivetolic acid (OA) and geranyl diphosphate (B83284) (GPP). scispace.comnih.gov These combine to form cannabigerolic acid (CBGA), the central precursor to major cannabinoids like Δ⁹-THC and CBD. scispace.comnih.gov While the synthesis of these major cannabinoids is well-documented, the specific enzymatic steps leading to the formation of minor cannabinoids like this compound remain less clear. scispace.com It is known that this compound can be formed through the oxidative degradation of Δ⁹-THC.

Metabolism: The metabolic fate of this compound in the human body is another area requiring further investigation. While the metabolism of major cannabinoids like CBD is extensively studied, involving enzymes such as CYP2C19 and CYP3A4 for hydroxylation and UGT enzymes for glucuronidation, the specific metabolic pathways for this compound are not well-defined. pharmgkb.org Understanding its metabolism is crucial for determining its bioavailability and potential interactions with other substances.

Identification and Validation of Novel Molecular Targets and Mechanisms of Action

A key area of ongoing research is to identify the specific molecular targets through which this compound exerts its effects. Unlike Δ⁹-THC, which has a high affinity for CB1 and CB2 receptors, preliminary research suggests that this compound may interact with different targets. arvanna.comscielo.org.mx

Potential Molecular Targets:

Estrogen Receptor α (ER-α): Virtual screening analyses have suggested that this compound may act as an antagonist at the estrogen receptor α, indicating a potential role in conditions sensitive to estrogen signaling. nih.govfrontiersin.org Some research even suggests its inhibitory effect on breast cancer cells could be stronger than the pharmaceutical antagonist Tamoxifen. arvanna.com

Other Receptors: The broader pharmacology of minor cannabinoids involves a range of targets beyond the classic cannabinoid receptors, including transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs), and serotonin (B10506) receptors. nih.govfrontiersin.org Whether this compound interacts with these or other novel targets is a significant question for future studies. frontiersin.org

The table below summarizes the known and proposed molecular targets for this compound in comparison to other well-known cannabinoids.

CompoundCB1/CB2 Receptor AffinityOther Potential Molecular Targets
This compound (CBT) Low/Not Reported Estrogen Receptor α (ER-α) nih.govfrontiersin.org, AKT1, PRKCD
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) High scielo.org.mxPPARγ, TRPV1, 5HT₃A Receptor nih.gov
Cannabidiol (B1668261) (CBD) Low 5-HT₁A, TRPV1, GPR55 , Adenosine A1 Receptors nih.gov

This table is for informational purposes and is based on available preclinical research.

Development of Advanced Synthetic Analogues with Targeted Selectivity

The development of synthetic analogues of this compound presents an opportunity to enhance its potential therapeutic properties and to probe its mechanisms of action with greater precision. mdpi.comgoogle.com By modifying the core structure of this compound, researchers can create novel compounds with increased selectivity for specific molecular targets. researchgate.net This approach could lead to the development of agents with improved efficacy and reduced off-target effects. The synthesis of such analogues is a complex but promising field of research. nih.gov

Integration of Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of this compound, the integration of various "omics" technologies is essential. mdpi.comnih.gov These approaches allow for the simultaneous analysis of multiple layers of biological information, from genes to metabolites. nih.gov

Multi-Omics Strategies:

Genomics: Studying the genes involved in the cannabinoid biosynthetic pathways can reveal the genetic basis for the production of minor cannabinoids like this compound. mdpi.complantbiologyconference.com

Transcriptomics: Analyzing gene expression patterns in Cannabis sativa can identify which genes are active during the production of different cannabinoids. mdpi.comnih.gov

Metabolomics: Profiling the complete set of metabolites in the plant can help to identify novel cannabinoids and understand the complex chemical matrix in which this compound exists. mdpi.complantbiologyconference.com

By integrating these datasets, researchers can build comprehensive models of cannabinoid biosynthesis and function, ultimately accelerating the discovery and characterization of compounds like this compound. mdpi.combiorxiv.org

Q & A

Q. How can ethical and logistical barriers to human trials for CBT be addressed?

  • Methodological Answer : Partner with institutions holding Schedule I research licenses. Develop IRB-approved protocols emphasizing CBT’s non-psychoactive status (per structural data) and reference historical animal studies to justify dosing .

Data Contradiction and Reproducibility

Q. Why do some studies report CBT’s vasodilatory effects while others find no significant activity?

  • Methodological Answer : Variability may stem from differences in CBT purity or assay conditions. Standardize ex vivo aortic ring assays across labs, control for endothelial nitric oxide synthase (eNOS) activity, and validate via CRISPR-edited eNOS / KO models .

Q. How can researchers improve reproducibility in CBT isolation protocols?

  • Methodological Answer : Publish detailed SOPs for cultivar selection, extraction, and purification. Use collaborative inter-laboratory trials to identify critical variables (e.g., solvent polarity, temperature) and establish consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.